molecular formula C12H13NO3 B3033642 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 109859-99-6

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B3033642
CAS RN: 109859-99-6
M. Wt: 219.24 g/mol
InChI Key: XRKSEEMBEXHDLZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 109859-99-6 . It has a molecular weight of 219.24 and its IUPAC name is 1-benzyl-2-oxo-3-pyrrolidinecarboxylic acid .


Synthesis Analysis

The synthesis of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid involves the reaction of N-benzyl-2-pyrrolidone-3-carboxylic acid with lithium aluminium hydride in tetrahydrofuran . After refluxing for 6 hours, water and sodium hydroxide solution are added while cooling with ice water . The precipitate formed is filtered and washed with tetrahydrofuran . The filtrates are then evaporated and the residue obtained is purified .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid is C12H13NO3 . The InChI code is 1S/C12H13NO3/c14-11-10 (12 (15)16)6-7-13 (11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid include a molecular weight of 219.24 and a molecular formula of C12H13NO3 . The compound is stored at refrigerated temperatures .

Scientific Research Applications

Drug Discovery

The compound is a derivative of pyrrolidine, a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid has been found to possess biological activity. It is used in the synthesis of biologically active compounds . The compound’s biological activity can be influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds can be investigated .

Analgesic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid, have been found to possess analgesic effects . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .

Antihypoxic Effects

In addition to its analgesic effects, 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid also exhibits antihypoxic effects . This makes it a potential candidate for further research in the treatment of conditions related to hypoxia .

Chemical Synthesis

The compound is used in chemical synthesis, including the synthesis of other biologically active compounds . Its unique structure makes it a valuable tool in the field of chemical synthesis .

Material Science

Given its unique properties, 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid could potentially be used in material science . Its potential applications in this field, however, require further research .

properties

IUPAC Name

1-benzyl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-10(12(15)16)6-7-13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSEEMBEXHDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

CAS RN

109859-99-6
Record name 1-benzyl-2-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzylamine (0.962 mL; 8.82 mmol) and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.5 g; 2.94 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid) to afford 0.512 g (79%) of 1-benzyl-2-oxopyrrolidine-3-carboxylic acid.
Quantity
0.962 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At -60° C., 150 ml of 1.6 molar butyl lithium solution in n-hexane are added to 28.3 g =39.3 ml (0.28 mol) of diisopropylamine in 400 ml of absolute ether, with stirring and under nitrogen. 35.1 g (0.2 mol) of N-benzyl-2-pyrrolidone dissolved in 150 ml of absolute ether are added dropwize thereto at -60° C. The cooling bath is taken away and dry carbon dioxide is introduced for 15 minutes. After stirring for 10 minutes the mixture is poured onto ice, the organic phase is separated off and extracted twice with 2 molar sodium hydroxide solution. The combined aqueous phases are extracted once with ether and then acidified with concentrated hydrochloric acid, with cooling. The aqueous phase is extracted twice with methylene chloride and, after the organic phase has been dried over magnesium sulphate, it is concentrated by evaporation in vacuo. Yield: 35 g (79.8% of theory), Rf value: 0.42 (silica gel, eluant: 5% ethanol in methylene chloride).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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